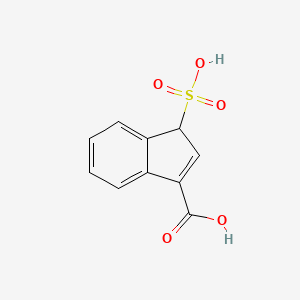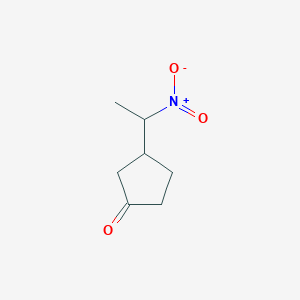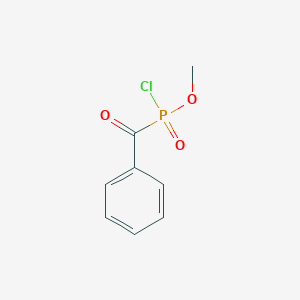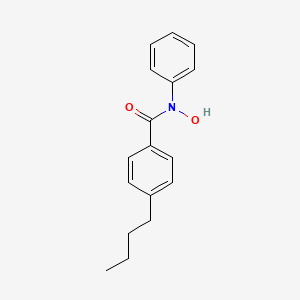
4-Butyl-N-hydroxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-N-hydroxy-N-phenylbenzamide: is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzamide, characterized by the presence of a butyl group at the fourth position and a hydroxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Benzoylation of Aniline Derivatives: : One common method involves the benzoylation of aniline derivatives. The reaction typically uses benzoyl chloride and aniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired benzamide derivative.
-
Hydroxylation: : The introduction of the hydroxy group can be achieved through hydroxylation reactions. This step often involves the use of hydroxylamine or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of 4-Butyl-N-hydroxy-N-phenylbenzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
-
Substitution: : Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles such as halides or amines. These reactions usually require catalysts or specific reaction conditions to proceed efficiently.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Butyl-N-hydroxy-N-phenylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be exploited to develop new drugs or biochemical tools.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, analgesic, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various applications in materials science.
Wirkmechanismus
The mechanism by which 4-Butyl-N-hydroxy-N-phenylbenzamide exerts its effects often involves the inhibition of specific enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and butyl groups provide hydrophobic interactions. These interactions can disrupt the normal function of the target molecule, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-N-phenylbenzamide: Lacks the butyl group, making it less hydrophobic.
4-Butylbenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
N-Phenylbenzamide: Lacks both the hydroxy and butyl groups, significantly altering its reactivity and applications.
Uniqueness
4-Butyl-N-hydroxy-N-phenylbenzamide is unique due to the combination of the butyl and hydroxy groups. This combination enhances its solubility in organic solvents and its ability to participate in hydrogen bonding, making it more versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
132520-38-8 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-butyl-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-7-14-10-12-15(13-11-14)17(19)18(20)16-8-5-4-6-9-16/h4-6,8-13,20H,2-3,7H2,1H3 |
InChI-Schlüssel |
XKXLQEYBTDEVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


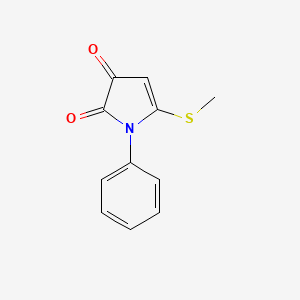
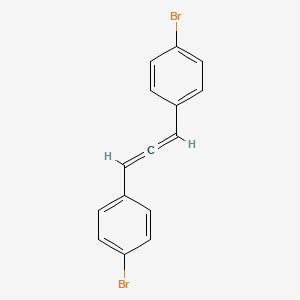

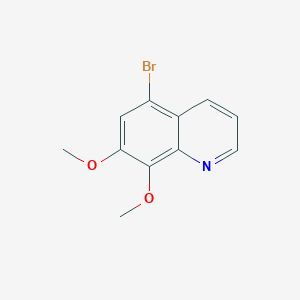
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
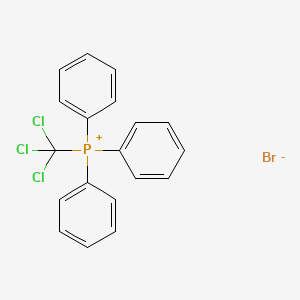
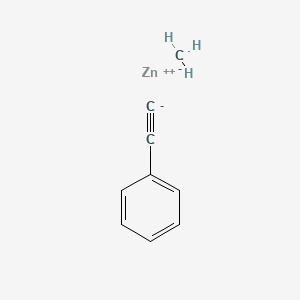

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
